

Unearthing a Soviet Anesthetic: A Comparative Guide to Rhinocaine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhinocaine*

Cat. No.: B1680590

[Get Quote](#)

A deep dive into the historical Soviet-era local anesthetic, **Rhinocaine**, reveals a compound with intriguing properties. While detailed experimental data from its original development remains largely inaccessible, this guide provides a comparative analysis of **Rhinocaine** against modern local anesthetics, based on available chemical information and established evaluation protocols. This document is intended for researchers, scientists, and drug development professionals interested in the historical context and potential characteristics of this lesser-known pharmaceutical agent.

Historical Context: The Iron Curtain of Pharmaceutical Research

The Soviet Union's pharmaceutical research and development operated in a unique, centralized system, often isolated from its Western counterparts.^{[1][2]} This environment fostered the creation of novel compounds, though the dissemination of detailed research and clinical trial data was often limited.^{[1][3]} **Rhinocaine**, also known as Rinocaine or Ridocaine, emerged from this system and is described as a topical anesthetic and an antiarrhythmic drug.^[4] While specific Soviet-era publications on **Rhinocaine** exist, their full texts and the granular experimental data within them are not widely available in English-language databases. This guide, therefore, reconstructs a potential profile of **Rhinocaine**'s properties through comparison with well-documented modern anesthetics and by outlining the standard experimental procedures of the time.

Chemical and Physical Properties of Rhinocaine

Rhinocaine is chemically identified as 1-allyl-2,5-dimethylpiperidin-4-yl benzoate. Its fundamental properties are summarized in the table below.

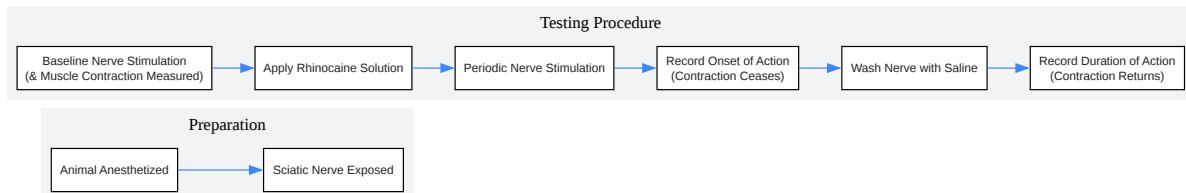
Property	Value	Source
Chemical Formula	C17H23NO2	
Molecular Weight	273.37 g/mol	
CAS Number	32066-26-5	
Synonyms	Rinocaine, Ridocaine	

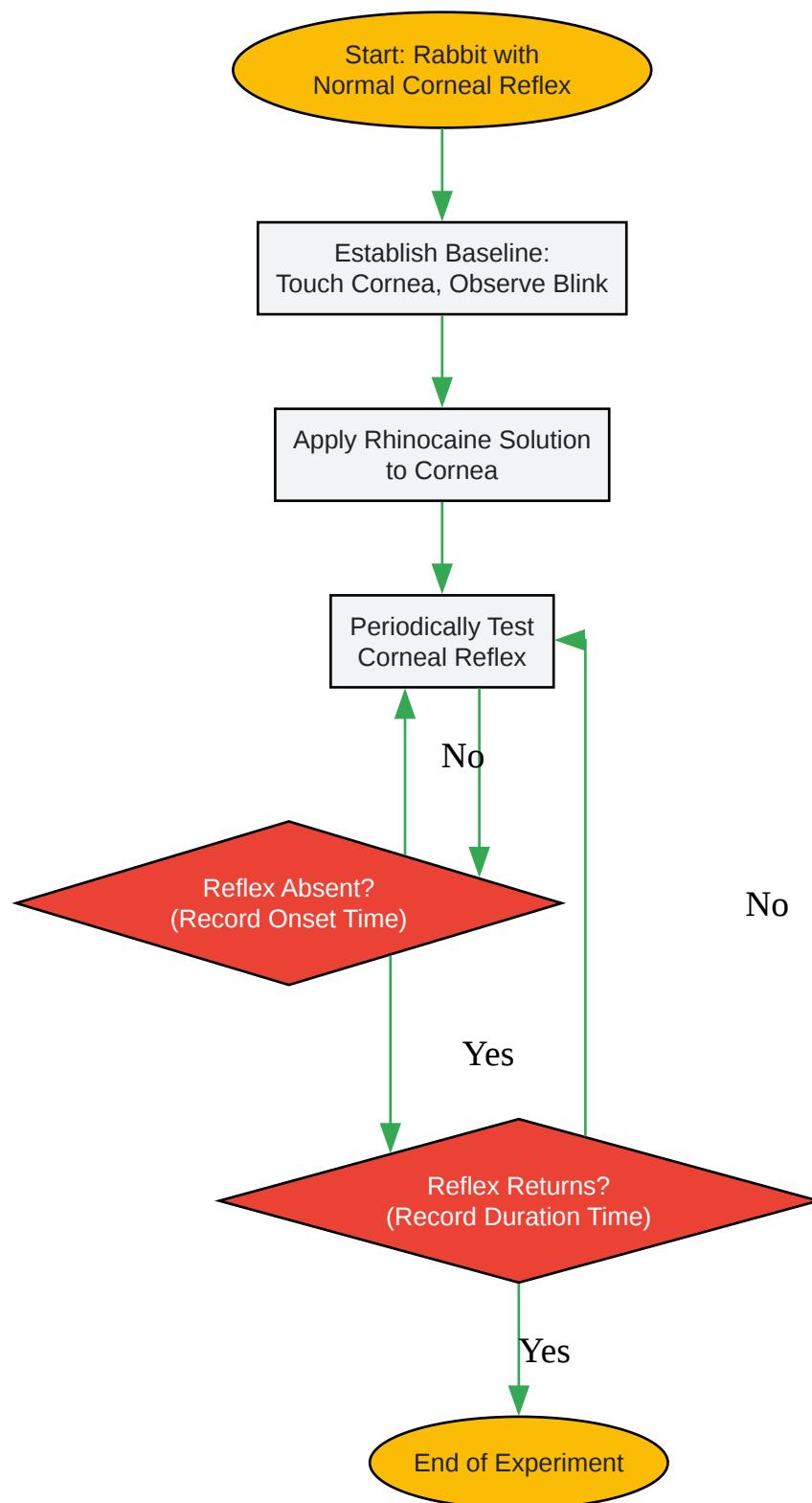
Comparative Analysis with Modern Local Anesthetics

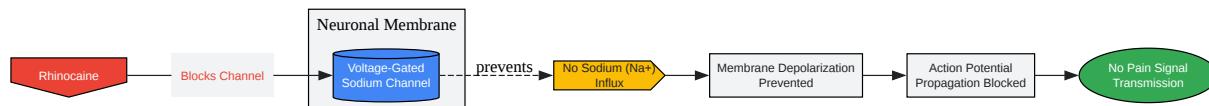
To contextualize the potential efficacy of **Rhinocaine**, a comparison with two widely used modern local anesthetics, Lidocaine and Bupivacaine, is presented. The data for Lidocaine and Bupivacaine are derived from contemporary pharmacological studies. The properties for **Rhinocaine** are inferred from the titles of historical Soviet research papers, which suggest its use in surgical practice and its antiarrhythmic activity.

Characteristic	Rhinocaine (Inferred)	Lidocaine	Bupivacaine
Primary Use	Local Anesthetic, Antiarrhythmic	Local Anesthetic, Antiarrhythmic	Local Anesthetic
Onset of Action	Likely rapid for surgical use	Rapid (<2 minutes)	Slower (5-10 minutes)
Duration of Action	Sufficient for surgical procedures	Intermediate (1-2 hours)	Long (2-4 hours, up to 7 with epinephrine)

Standard Experimental Protocols for Evaluating Local Anesthetics


The evaluation of a novel local anesthetic like **Rhinocaine** would have likely followed standardized experimental protocols to determine its efficacy and safety. These methods, still in use today in modified forms, are designed to assess the key characteristics of a local anesthetic.


Nerve Block Anesthesia Model


This protocol is used to assess the ability of a compound to block nerve impulse transmission. A common historical and contemporary model utilizes an animal subject, such as a frog or rodent.

Methodology:

- The sciatic nerve of an anesthetized animal is exposed.
- The nerve is stimulated electrically, and the resulting muscle contraction (e.g., foot withdrawal) is observed and measured.
- The test compound (e.g., **Rhinocaine** solution) is applied directly to the nerve.
- The nerve is stimulated at regular intervals, and the time to cessation of the muscle contraction is recorded as the onset of action.
- The nerve is washed with a saline solution, and the time taken for the muscle contraction to return upon stimulation is recorded as the duration of action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bupivacaine: Package Insert / Prescribing Information [drugs.com]
- 4. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unearthing a Soviet Anesthetic: A Comparative Guide to Rhinocaine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680590#replicating-historical-soviet-research-on-rhinocaine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com